molecular formula C12H8Cl2O2 B6381434 2-Chloro-4-(2-chloro-5-hydroxyphenyl)phenol, 95% CAS No. 1261899-23-3

2-Chloro-4-(2-chloro-5-hydroxyphenyl)phenol, 95%

Cat. No. B6381434
CAS RN: 1261899-23-3
M. Wt: 255.09 g/mol
InChI Key: NDMDTZGGNUZACN-UHFFFAOYSA-N
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Description

2-Chloro-4-(2-chloro-5-hydroxyphenyl)phenol, 95% (2CP95) is an organic compound belonging to the phenol family. It is an aromatic compound with a molecular formula of C7H6Cl2O2, and a molecular weight of 197.04 g/mol. 2CP95 is a colorless to yellowish solid, and is soluble in water and ethanol. It is a versatile compound with a variety of applications in scientific research, including in the synthesis of other compounds, as an analytical reagent, and in biochemical and physiological studies.

Scientific Research Applications

2-Chloro-4-(2-chloro-5-hydroxyphenyl)phenol, 95% has a wide range of applications in scientific research. It is used as an analytical reagent in the detection and quantification of other organic compounds. It is also used in the synthesis of other organic compounds, such as 4-chloro-2-hydroxybenzaldehyde and 2-chloro-4-hydroxybenzaldehyde. In addition, 2-Chloro-4-(2-chloro-5-hydroxyphenyl)phenol, 95% is used in biochemical and physiological studies, as it is known to affect the activity of certain enzymes and hormones.

Mechanism of Action

2-Chloro-4-(2-chloro-5-hydroxyphenyl)phenol, 95% is known to affect the activity of certain enzymes and hormones. It is believed to act as a competitive inhibitor of the enzyme tyrosinase, which is involved in the biosynthesis of melanin. In addition, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2, which is involved in the biosynthesis of prostaglandins.
Biochemical and Physiological Effects
2-Chloro-4-(2-chloro-5-hydroxyphenyl)phenol, 95% is known to have a variety of biochemical and physiological effects. It is known to inhibit tyrosinase, which is involved in the biosynthesis of melanin. In addition, it is known to inhibit cyclooxygenase-2, which is involved in the biosynthesis of prostaglandins. It is also known to have anti-inflammatory, analgesic, and antinociceptive effects.

Advantages and Limitations for Lab Experiments

2-Chloro-4-(2-chloro-5-hydroxyphenyl)phenol, 95% has several advantages for lab experiments. It is a versatile compound that can be used in a variety of applications. It is also relatively inexpensive and easy to obtain. However, there are some limitations to using 2-Chloro-4-(2-chloro-5-hydroxyphenyl)phenol, 95% in lab experiments. For example, it is a relatively unstable compound and can degrade over time. In addition, it can be toxic if ingested or inhaled.

Future Directions

There are several potential future directions for research involving 2-Chloro-4-(2-chloro-5-hydroxyphenyl)phenol, 95%. One potential direction is to explore its use as a potential therapeutic agent for various diseases, such as cancer and inflammatory diseases. Another potential direction is to investigate its use as a potential pesticide or herbicide. In addition, further research could be conducted to investigate its effects on other enzymes and hormones, as well as its potential toxicity in humans. Finally, further research could be conducted to explore its potential applications in the synthesis of other organic compounds.

Synthesis Methods

2-Chloro-4-(2-chloro-5-hydroxyphenyl)phenol, 95% can be synthesized in several ways. One method involves the reaction of 2-chloro-5-hydroxybenzaldehyde with chloroacetic acid in the presence of sodium hydroxide. This reaction yields 2-Chloro-4-(2-chloro-5-hydroxyphenyl)phenol, 95% with a purity of 95%. Another method involves the reaction of 2-chloro-4-hydroxybenzaldehyde and p-chlorobenzoic acid in the presence of sodium hydroxide. This reaction yields 2-Chloro-4-(2-chloro-5-hydroxyphenyl)phenol, 95% with a purity of 99%.

properties

IUPAC Name

2-chloro-4-(2-chloro-5-hydroxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2O2/c13-10-3-2-8(15)6-9(10)7-1-4-12(16)11(14)5-7/h1-6,15-16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMDTZGGNUZACN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=CC(=C2)O)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70686017
Record name 3',6-Dichloro[1,1'-biphenyl]-3,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(2-chloro-5-hydroxyphenyl)phenol

CAS RN

1261899-23-3
Record name 3',6-Dichloro[1,1'-biphenyl]-3,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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